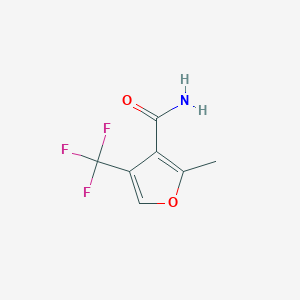
2-Methyl-4-(trifluoromethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a trifluoromethyl group and a carboxamide group
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide are currently unknown . This compound is still under investigation and more research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Analysis
Biochemical Properties
Furan derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the trifluoromethyl group, which is known to play an important role in pharmaceuticals and agrochemicals .
Cellular Effects
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus , suggesting potential antiviral activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide typically involves the following steps:
Furan Synthesis: The furan ring can be synthesized through the dehydration of 1,4-diketones or by cyclization of 1,3-dicarbonyl compounds.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine under dehydration conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactions, purification techniques, and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form derivatives such as furanones.
Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Furanones and other oxidized derivatives.
Reduction Products: Reduced furan derivatives.
Substitution Products: Substituted trifluoromethyl compounds.
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)furan-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of agrochemicals and materials due to its unique chemical properties.
Comparison with Similar Compounds
2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
2-Methylfuran-3-carboxamide: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)furan-3-carboxamide: Lacks the methyl group at the 2-position.
2-Methyl-4-(fluoromethyl)furan-3-carboxamide: Contains a fluoromethyl group instead of a trifluoromethyl group.
These compounds differ in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h2H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJMHNJMBRAJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2894602.png)
![[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2894604.png)
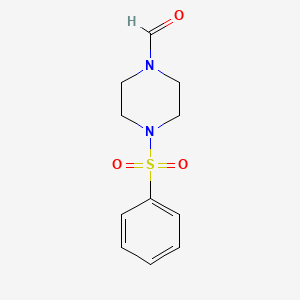
![1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894607.png)
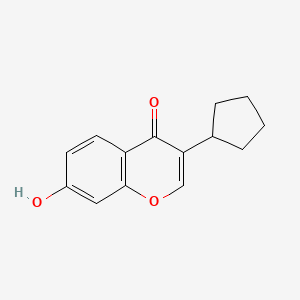
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2894612.png)
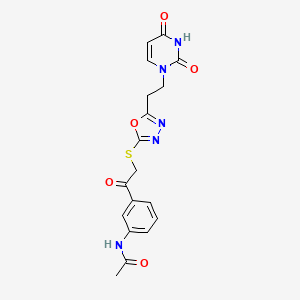
![2-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2894615.png)
![N-(4-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2894616.png)
![6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one](/img/structure/B2894618.png)
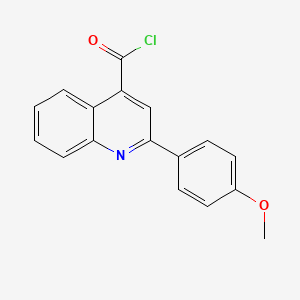
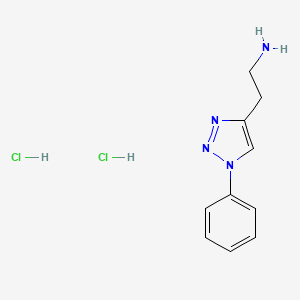
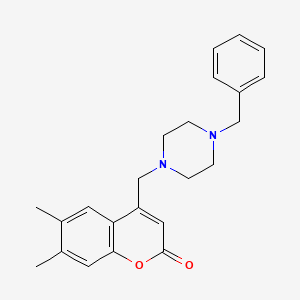
![N-(3,4-dimethoxyphenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2894624.png)
